molecular formula C14H12Cl2N2O B3159417 N-(4-amino-2-methylphenyl)-2,4-dichlorobenzamide CAS No. 861508-61-4

N-(4-amino-2-methylphenyl)-2,4-dichlorobenzamide

Cat. No. B3159417
CAS RN: 861508-61-4
M. Wt: 295.2 g/mol
InChI Key: AVLCDKBDRHCMCR-UHFFFAOYSA-N
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Description

“N-(4-amino-2-methylphenyl)acetamide” is a compound with the CAS Number: 56891-59-9 and a molecular weight of 164.21 .


Molecular Structure Analysis

The InChI code for “N-(4-amino-2-methylphenyl)acetamide” is 1S/C9H12N2O/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

“N-(4-amino-2-methylphenyl)acetamide” is a solid substance . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Environmental Impact and Detection Techniques

  • Herbicide Toxicity and Environmental Concerns : The environmental presence and potential toxic effects of herbicides, including compounds related to dichlorophenoxyacetic acid (a structurally related herbicide), on non-target organisms and ecosystems have been extensively studied. The widespread use of such herbicides has led to concerns about their impact on aquatic systems, soil health, and non-target species, pointing to the need for improved management practices and degradation studies to mitigate their environmental footprint (Islam et al., 2017).

Analytical and Detection Methods

  • Chemosensors for Environmental Monitoring : Research on 4-methyl-2,6-diformylphenol-based chemosensors, which can detect various analytes including metal ions and neutral molecules, illustrates the potential for developing sensitive and selective detection methods for environmental pollutants. Such chemosensors could be pivotal in monitoring the presence and concentration of hazardous compounds, including those structurally related to N-(4-amino-2-methylphenyl)-2,4-dichlorobenzamide, in the environment (Roy, 2021).

Pharmacological and Toxicological Evaluations

  • Toxicity and Mutagenicity Studies : A scientometric review summarizing research trends on the toxicity and mutagenicity of 2,4-D herbicides indicates a growing interest in understanding the environmental and health impacts of such chemicals. Studies focused on occupational risk, neurotoxicity, resistance, and impacts on non-target species, which may provide a framework for evaluating related compounds for their safety and environmental risks (Zuanazzi et al., 2020).

Material Science and Nanotechnology

  • Advanced Materials Development : The modification of xylan, a natural polymer, through chemical processes to produce ethers and esters with specific functional properties demonstrates the potential for creating new materials with applications in drug delivery, environmental remediation, and as additives in various industrial processes. Such research highlights the diverse applications of chemically modified natural compounds and may inspire similar innovations using compounds like this compound (Petzold-Welcke et al., 2014).

Safety and Hazards

The safety information available indicates that “N-(4-amino-2-methylphenyl)acetamide” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of soap and water (P302+P352) .

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-8-6-10(17)3-5-13(8)18-14(19)11-4-2-9(15)7-12(11)16/h2-7H,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLCDKBDRHCMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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